BenchChemオンラインストアへようこそ!

Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Tuberculosis drug discovery Malate synthase inhibition Glyoxylate shunt

Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate (CAS 741286-44-2) is a 1,3-diketoester (β-diketoester) belonging to the 4-aryl-2,4-dioxobutanoate class. It features an ethyl ester moiety, a 2,4-dioxobutanoate backbone, and an ortho-tolyl (2-methylphenyl) substituent at the 4-position.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 741286-44-2
Cat. No. B3038099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-methylphenyl)-2,4-dioxobutanoate
CAS741286-44-2
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C1=CC=CC=C1C
InChIInChI=1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3
InChIKeyYCWBXRFSGIUMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate (CAS 741286-44-2): A Diketoester Scaffold with Validated Target Engagement


Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate (CAS 741286-44-2) is a 1,3-diketoester (β-diketoester) belonging to the 4-aryl-2,4-dioxobutanoate class. It features an ethyl ester moiety, a 2,4-dioxobutanoate backbone, and an ortho-tolyl (2-methylphenyl) substituent at the 4-position . The compound serves as a synthetic precursor to the corresponding 4-(2-methylphenyl)-2,4-dioxobutanoic acid (PDKA), a validated inhibitor of Mycobacterium tuberculosis malate synthase (GlcB) with a co-crystal structure (PDB 3SAD, 1.82 Å resolution) and an IC50 of 1.1 μM [1]. It is listed as a versatile small molecule scaffold in multiple vendor catalogs and is supplied with certified purity levels ranging from 95% to 98% .

Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate: Positional Isomerism and Ortho-Substitution Dictate Stability and Target Potency


Within the 4-aryl-2,4-dioxobutanoate series, the position of the methyl substituent on the phenyl ring profoundly alters both chemical stability and biological activity. The parent unsubstituted phenyl-diketo acid (PDKA) suffers from rapid retro-Claisen decomposition (half-life ≈ 3 days in solution), whereas ortho-substitution with a methyl group extends the half-life to >30 days—a direct consequence of reduced conjugation between the phenyl ring and the diketo moiety [1]. This stability gain is absent in identically substituted meta- and para-methyl analogs (half-lives of 11 and 8 days, respectively) [1]. Furthermore, the 2-methylphenyl variant (IC50 1.1 μM) shows ~1.8-fold improved enzyme inhibition compared to the unsubstituted PDKA (IC50 2.0 μM), while the 4-methylphenyl analog is 3-fold less potent (IC50 6.0 μM) [1]. The ethyl ester form of the 2-methylphenyl compound is explicitly claimed in US Patent 8,664,255 as a prodrug/close analog of the ortho-substituted PDKA inhibitors designed for improved stability and potency [2]. These quantitative differences demonstrate that the 2-methylphenyl substitution pattern is non-substitutable for applications requiring sustained solution stability and target engagement against malate synthase.

Quantitative Comparative Evidence for Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate vs. Closest Analogs


2-Methylphenyl PDKA Shows 1.8-Fold Enhanced Malate Synthase Inhibition vs. Unsubstituted PDKA

The acid form of Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate (compound 1 in Table 1 of Krieger et al., 2012) exhibits an IC50 of 1.1 μM against M. tuberculosis malate synthase (GlcB C619A mutant) in a DNTB-coupled enzyme assay [1][2]. This represents a 1.8-fold improvement over the unsubstituted phenyl-diketo acid (PDKA, IC50 = 2.0 μM) tested under identical conditions. In contrast, the para-methyl analog (4-MePh-PDKA) shows a substantially weaker IC50 of 6.0 μM (3-fold less potent than PDKA), while the meta-methyl analog (3-MePh-PDKA, IC50 = 0.18 μM) is more potent but lacks the solution stability advantages of ortho-substitution [1].

Tuberculosis drug discovery Malate synthase inhibition Glyoxylate shunt

Ortho-Methyl Substitution Confers 10-Fold Solution Stability Enhancement Over Unsubstituted PDKA

A critical liability of the phenyl-diketo acid scaffold is its susceptibility to retro-Claisen decomposition in aqueous solution. The unsubstituted PDKA exhibits a half-life of only 3 days in solution [1]. Introduction of a methyl group at the ortho position (2-MePh) dramatically extends the half-life to 30 days—a 10-fold stability enhancement [1]. This stabilization is attributed to the ortho substituent twisting the phenyl ring out of plane (37° twist angle), reducing conjugation with the diketo moiety and thereby retarding the decomposition pathway. Crucially, identical substitutions at the meta (3-MePh, half-life = 11 days) and para (4-MePh, half-life = 8 days) positions do not confer comparable stability benefits [1].

Chemical stability Retro-Claisen decomposition Drug formulation

UV Spectral Blue Shift Confirms Reduced Conjugation and Enhanced Stability for Ortho-Methyl PDKA

UV-Vis spectroscopy provides a direct physical-chemical signature of the altered conjugation state responsible for the stability enhancement. The 2-MePh-PDKA exhibits a λmax of 326 nm, representing a 14 nm blue shift compared to the unsubstituted PDKA (λmax = 340 nm) [1]. This hypsochromic shift quantitatively confirms the reduced conjugation between the phenyl ring and the diketo moiety resulting from the ortho-methyl-induced ring twist. By comparison, meta- and para-substituted analogs show λmax values (339 nm for 3-MePh; 340 nm for 4-MePh) essentially unchanged from the parent compound, consistent with their lack of stability improvement [1]. The magnitude of this spectral shift correlates with the observed half-life extension, providing a measurable quality attribute for batch characterization [1].

UV-Vis spectroscopy Conjugation analysis Structure-stability correlation

Distinct MIC Profile in Whole-Cell Mtb Assays: Carbon-Source-Dependent Activity Discriminates 2-MePh-PDKA from Unsubstituted PDKA

In whole-cell M. tuberculosis assays (mc2-7000 strain), the 2-MePh-PDKA exhibits a markedly different MIC profile compared to the unsubstituted PDKA. When Mtb is grown on acetate as the sole carbon source—conditions that force reliance on the glyoxylate shunt—the 2-MePh-PDKA shows an MIC99 of >200 μM (essentially inactive), while the unsubstituted PDKA shows an MIC99 of 50 μM [1]. However, on dextrose-containing medium, the 2-MePh-PDKA retains an MIC99 of 200 μM versus PDKA's MIC99 of 25 μM [1]. This paradoxical profile, where enzyme potency (IC50 1.1 μM) does not translate to whole-cell activity, is a shared feature among ortho-substituted PDKAs and is attributed to permeability or efflux limitations, distinguishing this subclass from the unsubstituted parent compound and informing experimental design for cellular studies [1].

Whole-cell activity Minimum inhibitory concentration Mycobacterium tuberculosis

Crystal Structure Validation: 2-Methylphenyl PDKA Occupies a Sterically Constrained Pocket with Defined Binding Geometry (PDB 3SAD)

The co-crystal structure of 4-(2-methylphenyl)-2,4-dioxobutanoic acid bound to M. tuberculosis malate synthase (PDB ID: 3SAD, resolution 1.82 Å) provides atomic-level validation of the binding mode [1]. The ortho-methyl group occupies a sterically constrained pocket adjacent to Val118, with the closest distance from Br (in the 2-Br analog) to Val118 Cγ being 3.2 Å [2]. This structural constraint explains the rank order of ortho-substituent potency: 2-F (0.24 μM) < 2-Cl (0.5 μM) < 2-Br (0.6 μM) < 2-Me (1.1 μM), with larger groups (e.g., 2-Et, IC50 = 35 μM) being poorly tolerated [2]. Unlike the unsubstituted PDKA (PDB: 3SAC), where the phenyl ring is nearly co-planar with the diketo moiety, the 2-methylphenyl ring adopts a ~37° twisted conformation, which simultaneously stabilizes the compound against retro-Claisen decomposition while maintaining key interactions with the enzyme active site [2]. Twenty PDKA analog co-crystal structures were solved at resolutions of 1.8–2.2 Å, confirming consistent binding geometry across the series [2].

X-ray crystallography Structure-based drug design Malate synthase

Physicochemical Differentiation: Boiling Point and Density Distinguish Ethyl 4-(2-Methylphenyl)-2,4-Dioxobutanoate from Regioisomeric and Unsubstituted Analogs

The ethyl ester form exhibits distinct physicochemical properties that differentiate it from closely related analogs. Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate (CAS 741286-44-2) has a predicted boiling point of 364.0±25.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . In comparison, the unsubstituted phenyl analog (ethyl 4-phenyl-2,4-dioxobutanoate, CAS 6296-54-4) shows a lower boiling point of 348.5±25.0 °C and a higher density of 1.2±0.1 g/cm³ . The para-methyl regioisomer (ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate, CAS 5814-37-9) displays a higher boiling point of 369.7±25.0 °C with the same density of 1.1±0.1 g/cm³ . These differences, while modest, provide analytically distinguishable parameters for identity confirmation and purity assessment during procurement and quality control.

Physicochemical characterization Boiling point Density

Recommended Application Scenarios for Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate Based on Evidence


Structure-Based Drug Discovery Targeting M. tuberculosis Malate Synthase (GlcB)

Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate is the optimal starting material for generating the ortho-methyl-substituted phenyl-diketo acid inhibitor (2-MePh-PDKA) for malate synthase drug discovery programs. The acid form's validated IC50 of 1.1 μM, combined with a 1.82 Å co-crystal structure (PDB 3SAD) that reveals the precise binding geometry of the 2-methylphenyl group within the Val118-constrained pocket, makes this scaffold ideally suited for structure-guided optimization [1][2]. The 30-day solution half-life of the acid form (vs. 3 days for unsubstituted PDKA) enables extended co-crystallization experiments and reliable biochemical assay performance [2]. Researchers should note the dissociation between enzyme potency and whole-cell activity (MIC99 >200 μM on acetate), indicating that this scaffold is best deployed in biochemical and structural biology workflows rather than whole-cell phenotypic screens [2].

Stability-Demanding Biochemical Assay Development

For projects requiring prolonged incubation periods (e.g., slow-onset inhibition assays, isothermal titration calorimetry, or surface plasmon resonance), the ortho-methyl substitution provides a critical 10-fold stability advantage over the unsubstituted phenyl-diketo acid scaffold [1]. The ethyl ester can be hydrolyzed to the active acid form in situ, and the resulting 2-MePh-PDKA maintains integrity for up to 30 days in solution, compared to only 3 days for the unsubstituted PDKA [1]. The λmax of 326 nm (14 nm blue-shifted from PDKA) offers a built-in spectroscopic marker to monitor compound integrity throughout the experiment [1].

Synthesis of Heterocyclic Derivatives via Ethyl Aroylpyruvate Chemistry

As an ethyl aroylpyruvate (ethyl 4-aryl-2,4-dioxobutanoate), this compound serves as a versatile building block for heterocyclic synthesis. The compound has been demonstrated to react with diaminomaleonitrile and malononitrile to form 2,3-dicyanopyrazine and 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives [1]. The ortho-methyl group provides steric differentiation at the reaction center compared to unsubstituted or para-substituted analogs, potentially influencing regioselectivity in cyclocondensation reactions. For medicinal chemistry programs exploring the 2,4-dioxobutanoate scaffold as a privileged structure for kinase inhibition (e.g., Src kinase inhibitors), the ortho-methyl substitution pattern offers a distinct SAR point for optimization [2].

Reference Standard for Ortho-Substituted PDKA Stability Studies

Given the well-characterized stability profile—where ortho-substitution with methyl confers a 30-day half-life, representing the second-best stability in the PDKA series after 2-Cl-6-F derivatives (>30 days)—the 2-MePh variant serves as a benchmark reference compound for stability studies of diketo acid scaffolds [1]. The established correlation between λmax blue shift and half-life provides a predictive framework for evaluating new ortho-substituted analogs, with the 2-MePh compound serving as the mid-range stability standard against which more stable (halogen-substituted) and less stable (unsubstituted, meta-, para-) compounds can be compared [1].

Quote Request

Request a Quote for Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.